2,4-Dimethoxyquinazoline
Overview
Description
Mechanism of Action
Target of Action
2,4-Dimethoxyquinazoline primarily targets histone lysine methyltransferase (HKMT) , specifically G9a . G9a is involved in epigenetic regulation via the installation of histone methylation marks . Overexpression of G9a has been found in many types of cancer and is associated with a poor prognosis .
Mode of Action
This compound interacts with G9a by acting as a substrate competitive inhibitor . This means it competes with the natural substrate of G9a for binding, thereby inhibiting the enzyme’s activity. This interaction leads to a decrease in the methylation of histone H3 at lysine 9 (H3K9), a mark associated with gene repression .
Biochemical Pathways
The inhibition of G9a affects the epigenetic regulation pathways . Specifically, it impacts the methylation status of histone H3 at lysine 9 (H3K9). Mono-methylation of H3K9 is associated with permissive chromatin, while di- and tri-methylation label a repressed chromatin state . Therefore, the inhibition of G9a can lead to changes in gene expression patterns, potentially reversing the gene repression associated with diseases like cancer .
Pharmacokinetics
Similar quinazoline derivatives have been optimized forin vivo work , suggesting that they may have favorable pharmacokinetic properties .
Result of Action
The inhibition of G9a by this compound can lead to changes in gene expression patterns . This can potentially reverse the gene repression associated with diseases like cancer . In addition, some quinazoline derivatives have shown potent antiproliferative activities against a panel of three tumor cell lines and a good inhibitory effect against the adhesion and migration of human umbilical vein endothelial cells (HUVECs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxyquinazoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2,4-dimethoxyaniline with formamide or formic acid under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinazoline ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
- Quinazoline N-oxides
- Dihydroquinazolines
- Substituted quinazolines with enhanced biological properties .
Scientific Research Applications
Comparison with Similar Compounds
2,4-Diaminoquinazoline: Known for its inhibitory effects on Wnt signaling and potential use in cancer therapy.
2,4-Disubstituted Quinazoline Derivatives: Exhibits potent anti-angiogenesis activities and antiproliferative effects.
Uniqueness of 2,4-Dimethoxyquinazoline:
Properties
IUPAC Name |
2,4-dimethoxyquinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)11-10(12-9)14-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZMPNMUBCAPQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=CC=CC=C21)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313337 | |
Record name | 2,4-Dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-42-2 | |
Record name | 2,4-Dimethoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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